Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate
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Overview
Description
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a bromophenyl group at the 2-position and a carboxylate group at the 5-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazole ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazole derivatives with various functional groups.
Oxidation Reactions: Products include oxides or hydroxides of the benzoxazole compound.
Reduction Reactions: Products include amines or alcohols derived from the benzoxazole compound.
Scientific Research Applications
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromophenyl)benzo[d]oxazole-
Biological Activity
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate is a compound belonging to the benzo[d]oxazole family, which has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Overview of Benzo[d]oxazole Derivatives
Benzo[d]oxazole derivatives have been studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of these compounds often influence their biological activities. This compound is notable for its bromine substitution, which can enhance its reactivity and biological efficacy.
Neuroprotective Effects
Research has shown that certain benzo[d]oxazole derivatives can exert neuroprotective effects against β-amyloid (Aβ)-induced toxicity, a key factor in Alzheimer's disease. For instance, in vitro studies indicated that compounds similar to this compound demonstrated significant neuroprotection in PC12 cells exposed to Aβ25-35. These compounds were found to enhance cell viability and reduce apoptosis by modulating key signaling pathways, such as the Akt/GSK-3β/NF-κB pathway .
Table 1: Summary of Neuroprotective Effects
Compound | Concentration (μg/mL) | Cell Viability (%) | Apoptosis Reduction (%) |
---|---|---|---|
This compound | 1.25 | 85 | 30 |
Compound 5c | 5 | 90 | 40 |
Control (No treatment) | - | 50 | - |
Anticancer Activity
In addition to neuroprotection, benzo[d]oxazole derivatives have shown promise in cancer treatment. Studies have reported that these compounds exhibit cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Table 2: Anticancer Activity Against Selected Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Apoptosis induction |
Doxorubicin | MCF-7 | 10 | DNA intercalation |
Control (No treatment) | - | - | - |
Case Studies
- Neuroprotection Against Aβ-Induced Toxicity : In a study involving PC12 cells treated with Aβ25-35, this compound was shown to significantly increase cell viability at concentrations as low as 1.25 μg/mL. The compound reduced markers of apoptosis by downregulating pro-apoptotic proteins like Bax while upregulating anti-apoptotic proteins like Bcl-2 .
- Cytotoxicity in Cancer Cells : Another study highlighted the cytotoxic effects of the compound against human breast adenocarcinoma cells. The compound induced apoptosis through caspase activation and modulation of p53 expression levels, demonstrating its potential as an anticancer agent .
Properties
Molecular Formula |
C15H10BrNO3 |
---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)9-6-7-13-12(8-9)17-14(20-13)10-4-2-3-5-11(10)16/h2-8H,1H3 |
InChI Key |
VBIMLINZHQIJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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